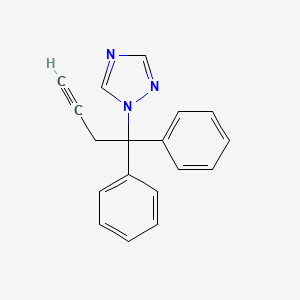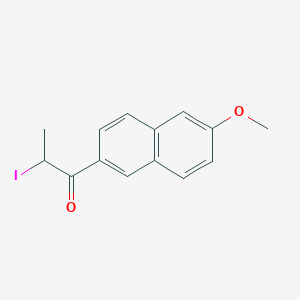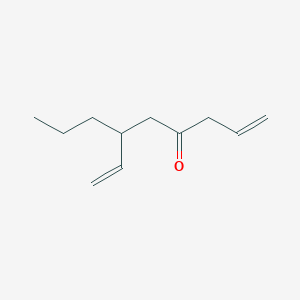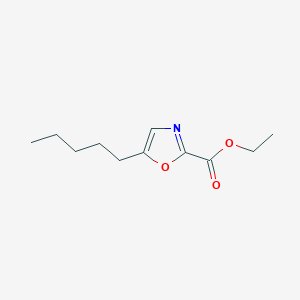
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by an ethyl ester group at the 2-position and a pentyl group at the 5-position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with amides in the presence of a base. For instance, the reaction of ethyl 2-bromo-3-oxobutanoate with pentylamine in the presence of a base like sodium hydride can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Ethyl 5-pentyl-1,3-oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 5-pentyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The ester group can undergo hydrolysis to release the active oxazole moiety, which then interacts with enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl 5-pentyl-1,3-oxazole-2-carboxylate can be compared with other oxazole derivatives such as:
Ethyl 5-tert-pentyl-1,3-oxazole-4-carboxylate: Similar structure but with a tert-pentyl group at the 5-position.
Ethyl 5-(2-phenylethyl)-1,3-oxazole-4-carboxylate: Contains a phenylethyl group instead of a pentyl group.
Ethyl 1,3-oxazole-2-carboxylate: Lacks the pentyl group, making it less hydrophobic .
These comparisons highlight the unique properties of this compound, such as its hydrophobicity and potential for specific biological interactions.
Propriétés
Numéro CAS |
89967-32-8 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 5-pentyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-5-6-7-9-8-12-10(15-9)11(13)14-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
PGRDLCROYFQLMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(O1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


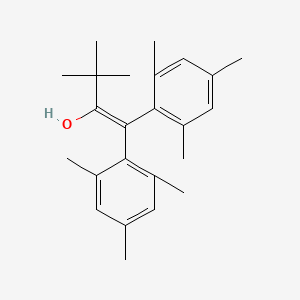


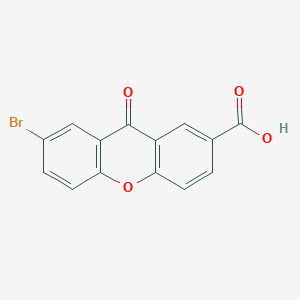
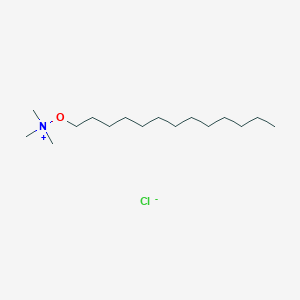
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

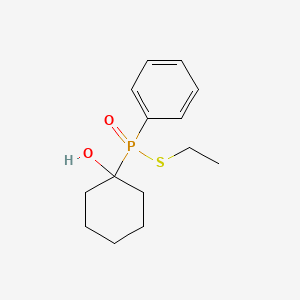
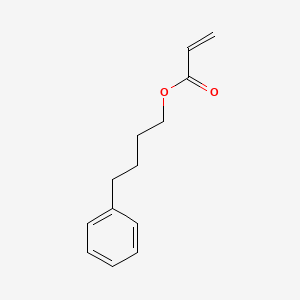
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
